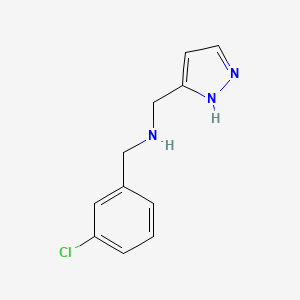![molecular formula C10H15N3O2 B7587534 N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B7587534.png)
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCC is a small molecule that can be synthesized through various methods, and it has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is not fully understood, but it is thought to involve the inhibition of the JAK-STAT signaling pathway. This pathway is involved in the activation of T cells, and inhibition of this pathway can lead to the inhibition of T cell activation. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has also been shown to inhibit the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on the immune system, N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to have anti-inflammatory effects. It has also been shown to inhibit the growth of cancer cells, although more research is needed in this area.
实验室实验的优点和局限性
One of the main advantages of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for lab experiments is its relatively simple synthesis method. The compound can be obtained in high yield and purity, which makes it easy to work with in the lab. However, one limitation of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects.
未来方向
There are many future directions for research on N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide. One area of interest is its potential as a treatment for autoimmune diseases. More research is needed to determine the optimal dosage and administration of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide for these conditions. Another area of interest is its potential as a cancer treatment. More research is needed to determine its effects on different types of cancer cells and to develop more effective treatment strategies. Finally, more research is needed to fully understand the mechanism of action of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide and to identify other potential applications for this compound.
合成方法
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide can be synthesized through various methods, including the reaction of 3-bromo-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. Other methods have also been reported, including the reaction of 3-chloro-2-oxolane carboxylic acid with 5-methyl-1H-pyrazole-4-carboxamide in the presence of a base. The synthesis of N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide is relatively straightforward, and the compound can be obtained in high yield and purity.
科学研究应用
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a modulator of the immune system. N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide has been shown to inhibit the activation of T cells, which are an important component of the immune system. This inhibition can be useful in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-9(5-12-13-7)4-11-10(14)8-2-3-15-6-8/h5,8H,2-4,6H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEUTUJUZBWGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1H-pyrazol-4-yl)methyl]oxolane-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)

![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)



![3-amino-N-[3-(methanesulfonamido)phenyl]benzamide](/img/structure/B7587506.png)

![N-[1-(3-fluorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7587513.png)
![2-amino-N-[2-(3-chlorophenyl)ethyl]butanediamide](/img/structure/B7587514.png)
![3-[(2-amino-2-phenylacetyl)amino]-N-methylbenzamide](/img/structure/B7587521.png)
![N-[3-(N-ethylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7587544.png)
![2-amino-N-[(4-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587562.png)